molecular formula C24H19NO3S B2545223 (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid CAS No. 748786-63-2

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid

Cat. No. B2545223
CAS RN: 748786-63-2
M. Wt: 401.48
InChI Key: PAWZZZJJPFVBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid, also known as BPTES, is a small molecule inhibitor that has shown promise in cancer research. BPTES targets glutaminase, an enzyme that plays a key role in cancer cell metabolism.

Mechanism Of Action

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid targets glutaminase, an enzyme that plays a key role in cancer cell metabolism. Glutaminase converts glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize other molecules. (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid inhibits glutaminase, thereby depriving cancer cells of a key energy source and slowing down their growth.
Biochemical and Physiological Effects:
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the levels of glutamate and other metabolites in cancer cells. In addition, (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One advantage of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid is that it is a small molecule inhibitor, which makes it easier to synthesize and administer in lab experiments. However, one limitation of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid is that it can be toxic to normal cells at high concentrations, which can limit its effectiveness as a cancer treatment.

Future Directions

There are several future directions for (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid research. One direction is to develop more potent and selective glutaminase inhibitors that have fewer side effects. Another direction is to investigate the use of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more research on the biochemical and physiological effects of (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid on cancer cells and normal cells.

Synthesis Methods

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with 2-bromo-3'-methoxyacetophenone to form 2-(2-bromo-3'-methoxyphenylthio)aniline. This intermediate is then reacted with 4-bromo-3-fluorobenzaldehyde to form the final product, (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid.

Scientific Research Applications

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid has been shown to be effective in inhibiting cancer cell growth in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, lung, and prostate cancer. (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid has also been tested in animal models of cancer and has shown promising results in reducing tumor growth.

properties

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-11-4-5-12-22(21)29-24)13-18-9-6-10-20(14-18)28-16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZZZJJPFVBFE-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/CC(=O)O)\C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 39885442

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